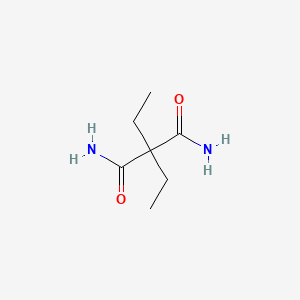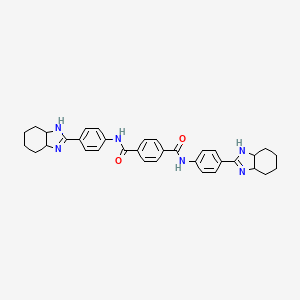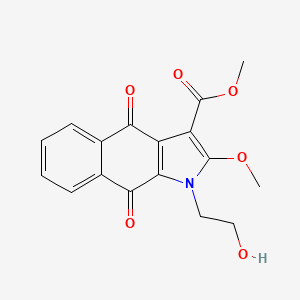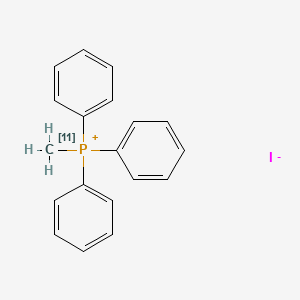
Methyltriphenylphosphonium iodide, (methyl-11C)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltriphenylphosphonium iodide, (methyl-11C) is a chemical compound with the molecular formula C19H18IP. It is a white to light yellow powder that is soluble in chloroform and methanol . This compound is commonly used as a precursor to Wittig reagents, which are essential in organic synthesis for the formation of alkenes .
Méthodes De Préparation
Methyltriphenylphosphonium iodide can be synthesized through a reaction involving triphenylphosphine and methyl iodide. The reaction typically occurs in an inert atmosphere at room temperature. The product is then purified through recrystallization using solvents such as dichloromethane, ethyl acetate, and petroleum ether . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Methyltriphenylphosphonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form various substituted phosphonium salts.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Wittig Reactions: It is commonly used to form alkenes through the Wittig reaction, where it reacts with carbonyl compounds in the presence of a base.
Common reagents and conditions used in these reactions include bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran or dichloromethane . Major products formed from these reactions include alkenes and other substituted phosphonium salts .
Applications De Recherche Scientifique
Methyltriphenylphosphonium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor to Wittig reagents, which are crucial for the synthesis of alkenes.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the preparation of radiolabeled compounds for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of methyltriphenylphosphonium iodide involves its role as a precursor to Wittig reagents. In the Wittig reaction, the compound reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then reacts with the carbonyl compound to form the desired alkene . The molecular targets and pathways involved include the carbonyl group of the substrate and the phosphonium ylide intermediate .
Comparaison Avec Des Composés Similaires
Methyltriphenylphosphonium iodide can be compared with other similar compounds such as:
Triphenylphosphine: Used as a ligand in various catalytic reactions.
Methyltriphenylphosphonium bromide: Similar in structure but with bromide as the counterion.
Ethyltriphenylphosphonium iodide: Similar in structure but with an ethyl group instead of a methyl group.
Methyltriphenylphosphonium iodide is unique due to its specific use as a precursor to Wittig reagents, which are essential for the formation of alkenes in organic synthesis .
Propriétés
Numéro CAS |
131291-58-2 |
|---|---|
Formule moléculaire |
C19H18IP |
Poids moléculaire |
403.2 g/mol |
Nom IUPAC |
(111C)methyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1-1; |
Clé InChI |
JNMIXMFEVJHFNY-ULWFUOSBSA-M |
SMILES isomérique |
[11CH3][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
SMILES canonique |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





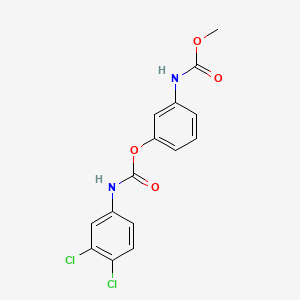
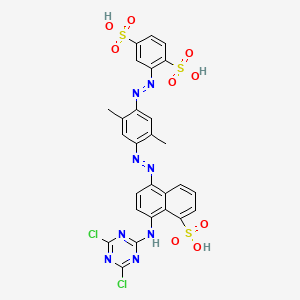
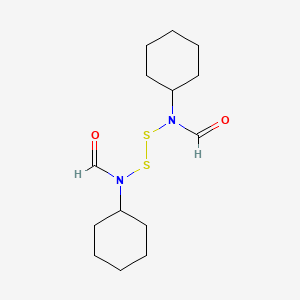
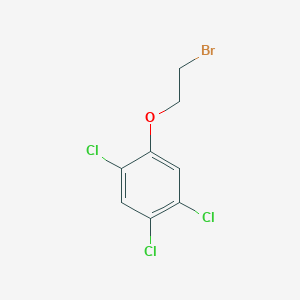
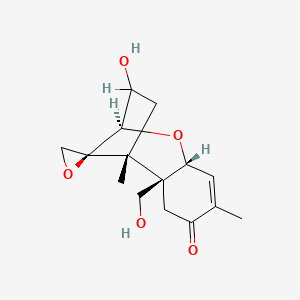

![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
